Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

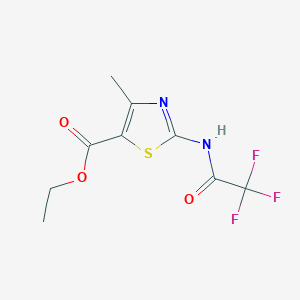

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate (CAS 302804-92-8) features a five-membered 1,3-thiazole ring substituted with three distinct functional groups: a trifluoroacetamido moiety at position 2, a methyl group at position 4, and an ethyl ester at position 5. The molecular formula is C₉H₉F₃N₂O₃S , with a molecular weight of 282.24 g/mol .

The thiazole core adopts a planar geometry, stabilized by resonance between the nitrogen and sulfur atoms. The trifluoroacetamido group (–NHCOCF₃) introduces electron-withdrawing effects, potentially influencing the compound’s electronic properties. While specific crystallographic data for this compound are not explicitly reported in available sources, analogous thiazole derivatives often exhibit hydrogen bonding between the amide NH and adjacent oxygen or sulfur atoms, forming supramolecular networks.

Key Structural Features

| Functional Group | Position | Role in Structure |

|---|---|---|

| Ethyl ester | C5 | Electron-withdrawing, enhances solubility |

| Methyl | C4 | Steric and electronic modulation |

| Trifluoroacetamido | C2 | Strong electron-withdrawing, directs reactivity |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, 500 MHz):

- Ethyl ester : Triplet at δ 1.3–1.4 ppm (CH₃), quartet at δ 4.2–4.4 ppm (CH₂).

- Methyl group : Singlet at δ 2.2–2.4 ppm (CH₃).

- Trifluoroacetamido : Broad singlet at δ 8.0–8.5 ppm (NH), with splitting due to adjacent C–F₃ interactions.

¹³C NMR would show distinct peaks for the carbonyl carbons:

Infrared Spectroscopy (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The thiazole ring’s π-conjugation system is expected to absorb in the 250–300 nm range, with potential bathochromic shifts due to the electron-withdrawing trifluoroacetamido group. Comparative studies on similar thiazoles suggest absorption maxima near 280 nm .

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide insights into the compound’s electronic structure. The HOMO (highest occupied molecular orbital) is likely localized on the thiazole ring’s π-system, while the LUMO (lowest unoccupied molecular orbital) may involve antibonding orbitals of the trifluoroacetamido group. This alignment facilitates electrophilic attacks at the thiazole’s C5 position.

Tautomerism and Stability

The trifluoroacetamido group may exist in equilibrium between amide and imine tautomers. DFT studies on analogous acetamido derivatives indicate that the amide form is thermodynamically favored in non-polar solvents, while polar environments stabilize imine tautomers.

Electron Density Analysis

- Electron-withdrawing effects : The –CF₃ and –COOEt groups deplete electron density at adjacent carbons, enhancing electrophilicity at C2 and C5.

- Steric effects : The methyl group at C4 may hinder substitution at nearby positions, directing reactivity to less hindered sites.

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3S/c1-3-17-6(15)5-4(2)13-8(18-5)14-7(16)9(10,11)12/h3H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRJBWAENVFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity:

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate has shown promising antimicrobial properties against various bacterial strains. Research indicates that compounds with thiazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria. The trifluoroacetamido group enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells and enhancing its efficacy against resistant strains . -

Anticancer Potential:

The compound has been evaluated for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7). Studies have demonstrated that derivatives containing thiazole structures exhibit significant cytotoxic effects, suggesting that this compound may serve as a lead compound in the development of new anticancer agents . -

Enzyme Inhibition:

There is evidence that this compound may act as an enzyme inhibitor, targeting specific pathways involved in cancer cell proliferation and microbial metabolism. The structural characteristics of thiazoles allow for interactions with active sites of enzymes, potentially leading to the development of targeted therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

- Formation of thiazole ring structures.

- Introduction of trifluoroacetamide groups through acylation reactions.

- Esterification processes to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a pharmacological assessment involving various thiazole derivatives, this compound was shown to induce apoptosis in MCF7 cells. The mechanism was linked to the modulation of key signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways.

Pathways Involved: It inhibits key enzymes, leading to the disruption of essential biological processes in microorganisms, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences reactivity, biological activity, and physicochemical properties. Key analogs include:

Key Observations :

- The trifluoroacetamido group in the target compound offers superior electron-withdrawing effects compared to acetamido or methylamino groups, enhancing stability in acidic conditions .

- Pyridinyl and trifluoromethylphenyl substituents improve target binding in medicinal chemistry but reduce synthetic accessibility compared to amide derivatives .

Key Observations :

- Trifluoroacetamido derivatives are less explored in biological studies compared to pyridinyl or aryl-substituted analogs, possibly due to synthetic complexity .

- Hydrazide derivatives of thiazole carboxylates demonstrate broader antifungal applications, though trifluoroacetamido substitution may alter solubility and bioavailability .

Biological Activity

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylate

- Molecular Formula : CHFNOS

- CAS Number : 302804-92-8

The compound features a thiazole ring with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains. For instance:

- In vitro studies demonstrated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated in models of inflammation:

- Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group . This suggests its potential utility in treating inflammatory disorders.

Anticancer Activity

Research has explored the anticancer potential of thiazole derivatives. This compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | Cell proliferation inhibition |

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |

The results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .

The mechanism of action for this compound involves modulation of key signaling pathways:

Q & A

Basic Synthesis: How is Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate synthesized in laboratory settings?

Answer:

The compound is typically synthesized via a two-step approach:

Thiazole Ring Formation : React ethyl 2-chloroacetoacetate with a trifluoroacetamido-substituted thiourea derivative in methanol, catalyzed by pyridine, to form the thiazole core .

Acylation : Introduce the trifluoroacetamido group using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by deprotection under acidic conditions .

Purification : Flash chromatography (silica gel, 200–400 mesh) or prepacked cartridges (e.g., Biotage) is used for isolation .

Advanced Synthesis: What strategies optimize the acylation of amino groups in thiazole derivatives?

Answer:

Key considerations include:

- Catalyst Selection : DMAP enhances nucleophilicity of the amino group, accelerating Boc protection .

- Reagent Stability : Use anhydrous DCM to prevent hydrolysis of Boc₂O .

- Reaction Monitoring : TLC or LC-MS tracks progress to avoid over-acylation. For trifluoroacetamido derivatives, ensure stoichiometric control to minimize side reactions (e.g., diacylation) .

Structural Characterization: What techniques confirm molecular structure and stereochemistry?

Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles (e.g., thiazole-phenyl coplanarity ~5°) .

- Spectroscopy :

- Elemental Analysis : Validate purity (>95%) by matching calculated/observed C, H, N, S content .

Functional Group Transformation: How can the ester group be modified for derivatization?

Answer:

- Hydrolysis : Reflux with NaOH in ethanol/water to yield the carboxylic acid .

- Acid Chloride Formation : Treat the acid with SOCl₂ in DCM (80°C, inert atmosphere) for nucleophilic substitutions (e.g., amides) .

- Hydrazide Synthesis : React with hydrazine hydrate (absolute ethanol, reflux) to generate intermediates for acylhydrazone libraries .

Biological Activity: What methodologies assess the biological potential of this compound?

Answer:

- Antimicrobial Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) via broth microdilution (MIC determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values .

- Molecular Docking : Employ AutoDock Vina or Glide XP to predict binding affinities to targets (e.g., CDK9 kinase for anticancer activity) .

Data Contradiction: How to address discrepancies in synthetic yields for similar thiazole esters?

Answer:

- Variable Analysis : Compare solvent polarity (e.g., DCM vs. THF), catalyst loading (DMAP 0.1–1.0 equiv), and temperature (rt vs. reflux) across studies .

- Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., unreacted thiourea) or side products (e.g., diacylated species) .

- Replication : Reproduce reported conditions with strict moisture/oxygen control (Schlenk techniques) to validate yields .

Advanced Purification: How to resolve challenges in isolating trifluoroacetamido derivatives?

Answer:

- Chromatography : Use gradient elution (hexane/ethyl acetate 10:1 → 3:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/DCM) for high-purity crystals (>99% by HPLC) .

- Acid-Base Extraction : Partition between aqueous HCl (pH 2) and DCM to remove unreacted amines .

Stability Assessment: What factors influence the compound’s shelf-life?

Answer:

- Moisture Sensitivity : Store under argon at −20°C to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV exposure to avoid thiazole ring degradation .

- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C .

Mechanistic Insights: What is the role of pyridine in thiazole ring formation?

Answer:

Pyridine acts as a dual-purpose base:

Deprotonation : Neutralizes HCl generated during cyclocondensation of thiourea and α-chloroketone .

Catalysis : Stabilizes the transition state via hydrogen bonding, accelerating ring closure .

Computational Integration: How to design analogs with improved bioactivity?

Answer:

- QSAR Modeling : Use CODESSA or MOE to correlate logP, polar surface area, and IC₅₀ values .

- Scaffold Hopping : Replace trifluoroacetamido with sulfonamide or urea groups while maintaining H-bond donor/acceptor profiles .

- ADMET Prediction : SwissADME predicts BBB permeability and CYP450 inhibition to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.